![molecular formula C17H17N3O3S B2387761 1-(1-(2-Ethylbenzo[d]thiazole-6-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1903611-76-6](/img/structure/B2387761.png)

1-(1-(2-Ethylbenzo[d]thiazole-6-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

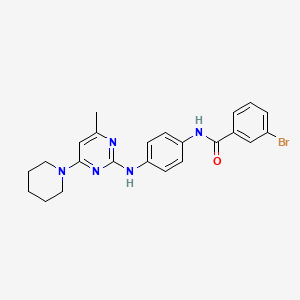

This compound, also known as EBT, is a complex organic molecule with the molecular formula C17H17N3O3S and a molecular weight of 343.4. It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings, such as proline derivatives . The exact synthesis process for this specific compound is not detailed in the available sources.Molecular Structure Analysis

The structure of this compound is characterized by the presence of a pyrrolidine ring, a common feature in many biologically active compounds . This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications

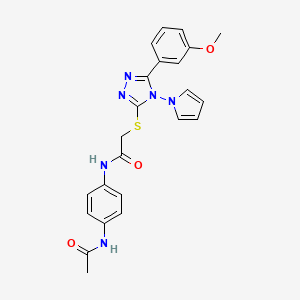

Synthesis and Chemical Properties

Research involving similar compounds, such as thiazolidines and oxazolidines, has been focused on their synthesis and chemical properties. For instance, the study by Badr, Aly, Fahmy, and Mansour (1981) discusses the preparation of 2-aryl-4-(ethoxycarbonyl)oxazolidines and thiazolidines from α-amino acid ethyl esters. These compounds undergo cyclization to form bicyclic compounds like pyrrolo[1,2-c]oxazole (or thiazole)-1,3-diones, which could imply similar synthetic pathways or chemical behaviors for the compound (Badr, Aly, Fahmy, & Mansour, 1981).

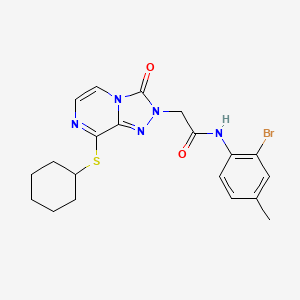

Potential Anticancer Activity

Another area of interest is the potential biological activity of these compounds. For example, Galenko, Shakirova, Bodunov, Novikov, and Khlebnikov (2020) developed a method for synthesizing pyrrole-containing heterocycles using azirine-2-carbonylbenzotriazoles, which could be a key step in creating compounds with similar structures. These synthesized compounds were investigated for their anticancer activity, suggesting that similar structural compounds might also possess such properties (Galenko, Shakirova, Bodunov, Novikov, & Khlebnikov, 2020).

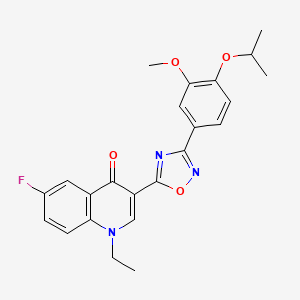

Antibacterial Applications

Research by Angelov, Terziyska, and Georgiev (2023) on a compound structurally related to pyrrolidine-2,4-diones highlighted moderate antibacterial activity against S. aureus and E. coli, suggesting potential applications in antimicrobial studies or drug development (Angelov, Terziyska, & Georgiev, 2023).

Properties

IUPAC Name |

1-[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c1-2-14-18-12-4-3-10(7-13(12)24-14)17(23)19-8-11(9-19)20-15(21)5-6-16(20)22/h3-4,7,11H,2,5-6,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVYHTFBHVZXBAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CC(C3)N4C(=O)CCC4=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2387679.png)

![8-Ethoxy-3-[4-(3-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]chromen-2-one](/img/structure/B2387680.png)

![Ethyl 4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}thiophene-3-carboxylate](/img/structure/B2387682.png)

![5-[(4-methylpiperidin-1-yl)methyl]-2,4-dioxo-1H-pyrimidine-6-carboxylic acid](/img/structure/B2387685.png)

![Diethyl 2-({[4-(tert-butyl)-1,3-thiazol-2-yl]amino}methylene)malonate](/img/structure/B2387686.png)

![ethyl 4-[(2-chlorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2387695.png)

![N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2387696.png)

![[(2-Chloro-4-fluorobenzoyl)amino]acetic acid](/img/structure/B2387697.png)

![2-cyano-N'-[(E)-4,4,4-trifluoro-1-(2-furyl)-3-oxobutylidene]acetohydrazide](/img/structure/B2387699.png)

![N-[4-Fluoro-2-(trifluoromethyl)phenyl]formamide](/img/structure/B2387701.png)